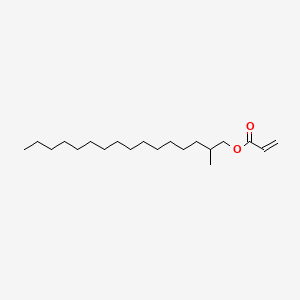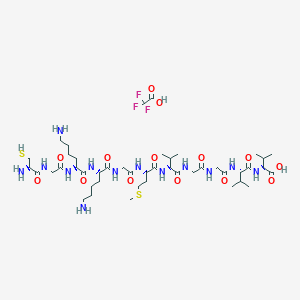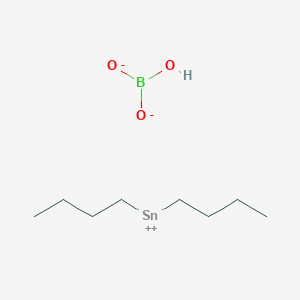
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of an acetic acid moiety esterified with a 1-methylethyl group and a 2-nitrophenylsulfonyl group. The compound’s unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Esterification Reaction: Acetic acid reacts with 1-methylethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at elevated temperatures to drive the reaction to completion.
Sulfonylation: The resulting ester is then subjected to sulfonylation using 2-nitrophenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the 2-nitrophenylsulfonyl group into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of substituted esters.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester has several scientific research applications, including:
Synthetic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of the nitro group and sulfonyl group allows it to participate in various biochemical pathways, influencing enzyme activity and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, ((2-nitrophenyl)sulfonyl)-, ethyl ester
- Acetic acid, ((2-nitrophenyl)sulfonyl)-, methyl ester
- Acetic acid, ((2-nitrophenyl)sulfonyl)-, propyl ester
Uniqueness
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties. The 1-methylethyl group provides steric hindrance, affecting the compound’s reactivity and stability. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
139326-51-5 |
|---|---|
Molekularformel |
C11H13NO6S |
Molekulargewicht |
287.29 g/mol |
IUPAC-Name |
propan-2-yl 2-(2-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C11H13NO6S/c1-8(2)18-11(13)7-19(16,17)10-6-4-3-5-9(10)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
MZPGECUKILUQTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















